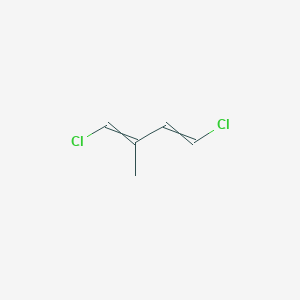
4-Methylbenzene-1-sulfonic acid--3-iodoprop-2-yn-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol (1/1) is a chemical compound that combines the structural features of 4-methylbenzenesulfonic acid and 3-iodoprop-2-yn-1-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonic acid with 3-iodoprop-2-yn-1-ol under specific conditions. The reaction may require the use of a base to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodoprop-2-yn-1-ol moiety can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonic acid and iodopropynyl groups into molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol involves its reactivity with various molecular targets. The sulfonic acid group can interact with nucleophilic sites on proteins and enzymes, while the iodopropynyl group can undergo substitution reactions. These interactions can modulate the activity of biological molecules and pathways .
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic Acid: A simpler compound with similar sulfonic acid functionality.
3-Iodoprop-2-yn-1-ol: A compound with similar iodopropynyl functionality.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with similar reactivity.
Uniqueness
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol is unique due to the combination of both sulfonic acid and iodopropynyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
特性
CAS番号 |
71984-04-8 |
|---|---|
分子式 |
C10H11IO4S |
分子量 |
354.16 g/mol |
IUPAC名 |
3-iodoprop-2-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H3IO/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3-5/h2-5H,1H3,(H,8,9,10);5H,3H2 |
InChIキー |
IXTUJVMPISEQOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(C#CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


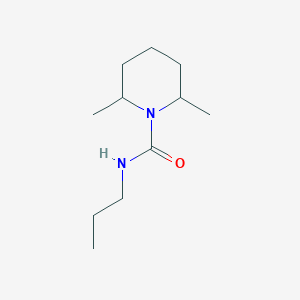
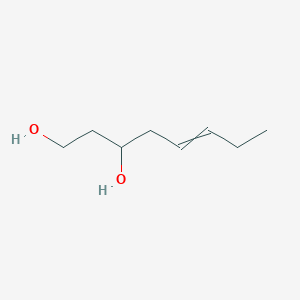
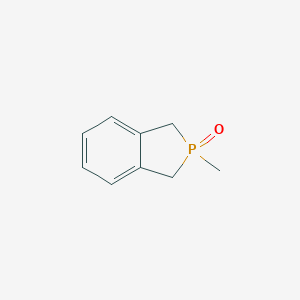
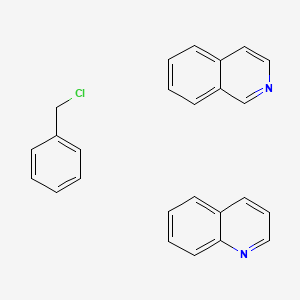
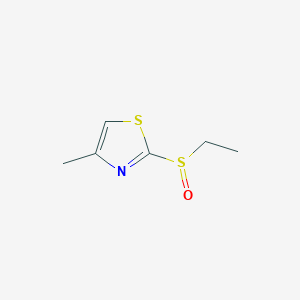
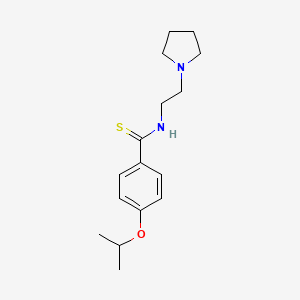
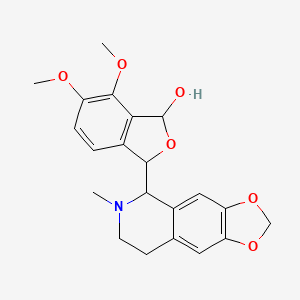

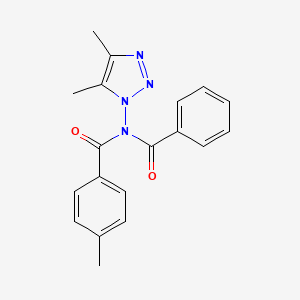
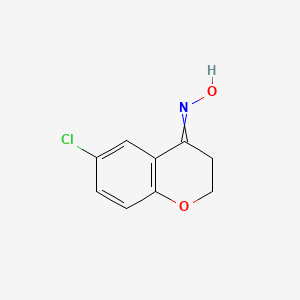
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

